N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Description

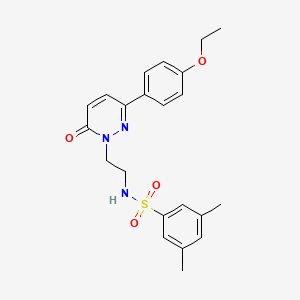

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring and a 3,5-dimethylbenzenesulfonamide group linked via an ethyl spacer. The 3,5-dimethyl substituents on the benzenesulfonamide moiety increase steric hindrance and lipophilicity compared to non-methylated analogs, which may affect solubility and metabolic pathways .

For example, benzyl bromide derivatives react with pyridazinone sulfonamides in the presence of potassium carbonate and DMF, followed by extraction and purification .

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-4-29-19-7-5-18(6-8-19)21-9-10-22(26)25(24-21)12-11-23-30(27,28)20-14-16(2)13-17(3)15-20/h5-10,13-15,23H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQOHLKSYNOBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic and sulfonamide groups. .

Mode of Action

Based on its structural features, it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other aromatic compounds, it might be involved in pathways related to signal transduction, metabolism, or cell cycle regulation. The downstream effects of these potential interactions would depend on the specific roles of the target proteins or enzymes in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound’s ethoxy and sulfonamide groups might enhance its solubility, while its aromatic rings could facilitate interactions with transport proteins.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has shown promise in various biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core linked to an ethoxyphenyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 430.54 g/mol. The presence of the sulfonamide group is significant as it is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways related to cell growth and apoptosis.

- Antiproliferative Effects : Studies have indicated that similar compounds can disrupt the cell cycle, particularly at the G2/M phase, which is critical for cancer treatment.

Antiproliferative Activity

Research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines. For example, a study evaluated the antiproliferative activity of pyridazinone derivatives against human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated that these compounds exhibited IC50 values in the nanomolar range, suggesting potent activity against tumor cells .

Table 1: Antiproliferative Activity of Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.05 |

| Compound B | HT-29 | 0.03 |

| This compound | M21 | 0.04 |

Angiogenesis Inhibition

In addition to antiproliferative effects, some derivatives have been shown to inhibit angiogenesis effectively. In chick chorioallantoic membrane (CAM) assays, certain pyridazinone derivatives blocked angiogenesis comparable to established agents like combretastatin A-4 . This suggests potential applications in cancer therapies targeting tumor vasculature.

Case Studies

-

Study on Structure-Activity Relationship (SAR) :

A detailed SAR analysis indicated that modifications on the phenyl ring significantly influence the biological activity of pyridazinone derivatives. Substituents at specific positions enhanced binding affinity to target enzymes and receptors, correlating with increased antiproliferative effects . -

Clinical Implications :

Clinical trials involving similar compounds have reported promising results in reducing tumor growth with manageable toxicity profiles. These findings support further exploration of this compound as a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Key Differences :

- Substituent on pyridazine: Benzyloxy (-OCH₂C₆H₅) vs. 4-ethoxyphenyl (-OCH₂CH₃-C₆H₄).

- Sulfonamide group: Unsubstituted benzene vs. 3,5-dimethylbenzene.

- HRMS data for 5a (C₁₀H₉N₃O₄S, [M+Na]⁺ = 290.0206) suggests a smaller molecular framework than the target compound, which likely has a higher molecular weight due to additional substituents .

Compound B : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Key Differences: Core structure: Pyridine vs. pyridazine. Functional groups: Dimethylaminomethylphenyl (-CH₂N(CH₃)₂-C₆H₄) and benzodioxin vs. ethoxyphenyl and dimethylbenzenesulfonamide.

- Implications: The pyridine ring in Compound B lacks the dual nitrogen atoms of pyridazine, altering electronic properties and hydrogen-bonding capacity.

Compound C : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Key Differences: Core structure: Pyrazolo-pyrimidine-chromenone hybrid vs. pyridazinone. Substituents: Fluorophenyl and chromenone vs. ethoxyphenyl.

- Implications: The fluorinated chromenone system in Compound C introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature. Molecular weight (589.1 g/mol) far exceeds that of the target compound, suggesting differences in pharmacokinetic profiles .

Physicochemical and Pharmacological Considerations

| Property | Target Compound | Compound B | Compound C |

|---|---|---|---|

| Core Heterocycle | Pyridazinone | Pyridine | Pyrazolo-pyrimidine |

| Key Substituents | 4-ethoxyphenyl, 3,5-dimethyl | Benzodioxin, dimethylaminomethyl | Fluorophenyl, chromenone |

| Molecular Weight* | ~450–500 g/mol (est.) | 391.46 g/mol | 589.1 g/mol |

| Solubility | Moderate (lipophilic) | Higher (polar groups) | Low (bulky fluorophores) |

*Estimated based on structural analogs.

Q & A

Q. How can researchers reverse-engineer synthesis pathways when literature is limited?

- Retro-synthetic analysis breaks the molecule into precursors (e.g., pyridazinone and sulfonamide fragments). Isotopic labeling (e.g., ¹³C) traces reaction pathways. Mechanistic studies using in situ IR spectroscopy monitor intermediate formation .

Methodological Tables

Table 1. Key Analytical Techniques for Characterization

| Parameter | Technique | Example Application | Reference |

|---|---|---|---|

| Purity | HPLC-UV | Quantify residual starting material | |

| Structural Confirmation | ¹H/¹³C NMR | Verify sulfonamide linkage | |

| Molecular Weight | HR-MS | Confirm formula (C₂₁H₂₃N₃O₄S) |

Table 2. Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low Yield in Cyclization | Optimize solvent (e.g., THF vs. DMF) | |

| Byproduct Formation | Use scavengers (e.g., molecular sieves) | |

| Hydrolysis Sensitivity | Anhydrous conditions with NaH |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.